1-(Aminomethyl)-3-ethylcyclohexan-1-ol
Description
1-(Aminomethyl)-3-ethylcyclohexan-1-ol (CAS 1340115-97-0) is a cyclohexanol derivative with an aminomethyl (-CH2NH2) group at position 1 and an ethyl (-CH2CH3) substituent at position 2. Its molecular formula is C9H19NO, with a molecular weight of 157.26 g/mol . The compound is commercially available as a powder and is stored at room temperature. Key identifiers include:
- IUPAC Name: this compound
- SMILES: CCC1CCCC(C1)(CN)O
- InChI Key: JGBZVFRUGAMIFA-UHFFFAOYSA-N
The hydroxyl and aminomethyl groups contribute to its polarity, making it a candidate for applications in medicinal chemistry or as a synthetic intermediate. However, safety and pharmacological data remain unavailable .
Properties
IUPAC Name |
1-(aminomethyl)-3-ethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-8-4-3-5-9(11,6-8)7-10/h8,11H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBZVFRUGAMIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-3-ethylcyclohexan-1-ol can be synthesized through several synthetic routes. One common method involves the reduction of the corresponding ketone, 3-ethylcyclohexanone, followed by the introduction of the aminomethyl group. The reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The aminomethyl group can be introduced through reductive amination using formaldehyde and ammonia or a primary amine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing catalytic hydrogenation techniques and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-3-ethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, such as reducing the hydroxyl group to a methyl group using reagents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The aminomethyl group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, H2 with palladium catalyst.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
- Oxidation products include ketones and carboxylic acids.
- Reduction products include fully saturated hydrocarbons.
- Substitution products vary depending on the electrophile used.
Scientific Research Applications
1-(Aminomethyl)-3-ethylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3-ethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors, enzymes, or other macromolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following compounds share structural or functional similarities with 1-(Aminomethyl)-3-ethylcyclohexan-1-ol:
Key Differences and Functional Implications
Gabapentin replaces the hydroxyl with a carboxylic acid, increasing acidity and enabling salt formation for pharmaceutical use .
Stereochemical Complexity: Ethyl and methyl substituents in analogues (e.g., 1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol) introduce stereoisomerism, affecting solubility and biological activity .
Patent-derived routes for similar compounds (e.g., 1-(Aminomethyl)-4-methoxycyclohexanamine) suggest reductive amination or nitrile reduction as plausible pathways .
Physicochemical Properties: Boiling Points: Ethylcyclohexanol isomers (e.g., 1-ethyl-3-methylcyclohexane) have boiling points >200°C, while aminomethyl-substituted derivatives (e.g., Gabapentin) exhibit higher thermal stability due to ionic interactions . Polarity: The aminomethyl group increases water solubility relative to non-polar analogues like 1-ethyl-4-methylcyclohexane .
Pharmacological and Industrial Relevance
- 1-Ethylcyclohexanol: Lacks bioactive groups but serves as a solvent or fragrance component due to its volatility .
Biological Activity
Chemical Structure and Properties
The compound features a hydroxyl (-OH) group, classifying it as an alcohol. The presence of the aminomethyl group enhances its reactivity, making it relevant for biological interactions. The molecular weight is approximately 157.25 g/mol, and its structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to 1-(Aminomethyl)-3-ethylcyclohexan-1-ol, particularly those containing amine and alcohol functional groups, may exhibit significant antimicrobial and anti-inflammatory properties. These activities are attributed to their ability to interact with various biological targets, influencing cellular processes such as signal transduction and enzyme activity .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Receptor Interaction : The compound may modulate receptor activity, impacting neurotransmitter systems.
- Cell Signaling Modulation : It could influence cellular signaling pathways that regulate gene expression and cellular metabolism.
Pharmacokinetics
The pharmacokinetic profile of this compound is expected to resemble that of other amines, typically eliminated via renal excretion. Factors such as pH can affect its ionization state, thereby influencing absorption and distribution within biological systems .
Comparative Analysis with Related Compounds
The following table summarizes structural variations among related compounds and their potential implications on biological activity:
| Compound Name | Structure Variation | Unique Aspect |
|---|---|---|
| 1-(Aminomethyl)-3-methylcyclohexan-1-ol | Methyl group instead of ethyl | Smaller steric hindrance |
| 1-(Aminomethyl)-3-propylcyclohexan-1-ol | Propyl group instead of ethyl | Larger steric hindrance |
| 1-(Aminomethyl)-3-isopropylcyclohexan-1-ol | Isopropyl group instead of ethyl | Different branching affects reactivity |
The unique substitution pattern of this compound influences its chemical reactivity and biological activity compared to its analogs .
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research highlights the potential for similar compounds in therapeutic applications:
- Antitumor Activity : Research on aromathecin derivatives indicates that structural modifications can lead to enhanced antiproliferative effects against cancer cells .
- Anti-inflammatory Effects : Thiazole derivatives have demonstrated significant anti-inflammatory properties through enzyme inhibition in various models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
